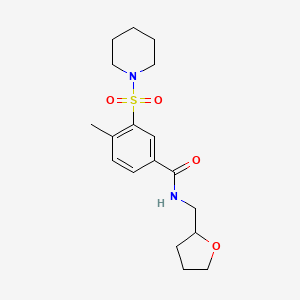![molecular formula C17H13ClF3NO2 B5314340 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. Additionally, it has been found to exhibit inhibitory activity against various enzymes such as cyclooxygenase-2, lipoxygenase, and xanthine oxidase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes involved in the inflammatory and oxidative stress pathways. It has also been shown to modulate the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to modulate the activity of various enzymes involved in the metabolism of xenobiotics and endogenous compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one. One potential direction is the development of new drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Another direction is the investigation of its potential applications in material science and organic synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde in the presence of trifluoroacetic acid and acetic anhydride. The resulting intermediate is then reacted with acetylacetone to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Propiedades
IUPAC Name |
(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-(4-methoxyanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c1-24-14-8-6-13(7-9-14)22-15(10-16(23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10,22H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTULLLDLALSHB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C(F)(F)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C/C(=O)C(F)(F)F)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)